molecular formula C22H27N3O2 B5063283 1-(4-nitrophenyl)-4-(4-phenylcyclohexyl)piperazine

1-(4-nitrophenyl)-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B5063283
M. Wt: 365.5 g/mol
InChI Key: HGHZOEBXPAATOC-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-4-(4-phenylcyclohexyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-4-(4-phenylcyclohexyl)piperazine typically involves the reaction of 4-nitroaniline with 4-phenylcyclohexylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-nitroaniline+4-phenylcyclohexylamineThis compound\text{4-nitroaniline} + \text{4-phenylcyclohexylamine} \rightarrow \text{this compound} 4-nitroaniline+4-phenylcyclohexylamine→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) and a Lewis acid catalyst for halogenation.

Major Products:

    Reduction: 1-(4-aminophenyl)-4-(4-phenylcyclohexyl)piperazine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Nitrophenyl)-4-(4-phenylcyclohexyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter activity and modulating physiological responses. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(4-nitrophenyl)piperazine: Lacks the phenylcyclohexyl group, resulting in different pharmacological properties.

    4-(4-phenylcyclohexyl)piperazine: Lacks the nitrophenyl group, affecting its chemical reactivity and biological activity.

Uniqueness: 1-(4-Nitrophenyl)-4-(4-phenylcyclohexyl)piperazine is unique due to the presence of both the nitrophenyl and phenylcyclohexyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-nitrophenyl)-4-(4-phenylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c26-25(27)22-12-10-21(11-13-22)24-16-14-23(15-17-24)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-5,10-13,19-20H,6-9,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHZOEBXPAATOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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